2-Bromo-3-nonylthiophene vs. 2-Bromo-3-hexylthiophene: Molecular Weight and Density Differentials Affecting Reaction Stoichiometry and Molar Procurement Planning
2-Bromo-3-nonylthiophene (C9) exhibits a 17% higher molecular weight and a 4.2% lower predicted density compared to its most widely procured in-class analog, 2-bromo-3-hexylthiophene (C6). These differences directly affect stoichiometric calculations for polymerization reactions and the volumetric-to-mass conversion in bulk procurement. Specifically, the molecular weight difference (289.27 vs. 247.20 g/mol) means that 1 mole of the nonyl derivative requires 17% more mass than 1 mole of the hexyl derivative .
| Evidence Dimension | Molecular weight and predicted density |
|---|---|
| Target Compound Data | MW = 289.27 g/mol; density = 1.188±0.06 g/cm³ (predicted) |
| Comparator Or Baseline | 2-Bromo-3-hexylthiophene (CAS 69249-61-2): MW = 247.20 g/mol; density = 1.240 g/mL at 25 °C |
| Quantified Difference | ΔMW = +42.07 g/mol (+17.0% higher); Δdensity = -0.052 g/cm³ (-4.2% lower, predicted value comparison) |
| Conditions | Standard ambient conditions; target density is predicted/calculated, comparator density is experimentally measured at 25 °C |
Why This Matters
For procurement specifying molar quantities, the nonyl monomer requires 17% greater mass per mole than the hexyl monomer, directly affecting cost-per-mole calculations and reaction-scale planning.
